tert-butyl N-(4-iodophenyl)carbamate
Overview
Description
tert-Butyl N-(4-iodophenyl)carbamate: is an organic compound with the molecular formula C11H14INO2This compound is a white solid that is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-iodophenyl)carbamate typically involves the reaction of 4-iodoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows: [ \text{4-Iodoaniline} + \text{Boc2O} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate in solvents like tetrahydrofuran are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like azides or nitriles can be formed.
Coupling Products: Biaryl compounds or other complex organic molecules are typically obtained.
Scientific Research Applications
tert-Butyl N-(4-iodophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-iodophenyl)carbamate involves its ability to undergo various chemical transformations. The iodine atom in the compound is highly reactive, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
Comparison with Similar Compounds
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(4-chlorophenyl)carbamate
- tert-Butyl N-(4-fluorophenyl)carbamate
Comparison:
- Reactivity: The iodine atom in tert-butyl N-(4-iodophenyl)carbamate is more reactive compared to bromine, chlorine, or fluorine in similar compounds, making it more suitable for certain types of chemical reactions.
- Applications: While all these compounds are used as intermediates in organic synthesis, this compound is often preferred for reactions requiring high reactivity and selectivity .
Biological Activity
tert-Butyl N-(4-iodophenyl)carbamate, also known as N-Boc-4-iodoaniline, is a synthetic organic compound with the molecular formula C₁₁H₁₄INO₂. It is primarily utilized in organic synthesis and pharmaceutical chemistry due to its unique structural features, which include an iodophenyl moiety and a tert-butyl carbamate group. This combination enhances its reactivity and biological activity, making it a valuable intermediate in the development of various biologically active compounds.
Synthesis
The synthesis of this compound typically involves the reaction of 4-iodoaniline with di-tert-butyl dicarbonate (Boc anhydride) or tert-butyl chloroformate. The general reaction can be represented as follows:
This reaction forms a carbamate linkage between the amine group of 4-iodoaniline and the Boc protecting group, allowing for selective modifications in subsequent synthetic steps .
- Molecular Weight : 319.14 g/mol
- Appearance : White to off-white solid
- Solubility : Soluble in organic solvents such as dichloromethane and methanol.
The biological activity of this compound can be attributed to its ability to interact with various biological targets through electrophilic substitution reactions facilitated by the iodine atom on the phenyl ring. This enhances its potential as an enzyme inhibitor or a probe in biochemical assays.
Biological Applications
-
Pharmaceutical Chemistry :
- Serves as an intermediate in synthesizing drugs targeting specific enzymes or receptors involved in disease mechanisms.
- Its structure allows for further derivatization, leading to compounds with enhanced biological properties.
- Enzyme Inhibition :
- Potential Therapeutic Uses :
Case Study 1: Enzyme Inhibition
In a study evaluating the binding potency of phenyl 4-iodophenylcarbamate (a related compound) towards AChE and BChE, it was found that these compounds exhibited significant inhibition, suggesting that this compound could similarly affect cholinergic signaling pathways .
Case Study 2: Amyloid Disease Treatment
Research has suggested that compounds similar to this compound may be effective in treating amyloid diseases such as Alzheimer's by inhibiting Aβ aggregation and modulating inflammatory responses in astrocytes . For example, a derivative compound showed up to 85% inhibition of Aβ aggregation at concentrations of 100 µM.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
This compound | C₁₁H₁₄INO₂ | Intermediate for drug synthesis |
Phenyl 4-iodophenylcarbamate | C₁₁H₉INO₂ | AChE and BChE inhibition |
M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate) | C₂₁H₂₈N₂O₄ | Inhibits Aβ aggregation |
Properties
IUPAC Name |
tert-butyl N-(4-iodophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGALRQWBJFDAKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378593 | |
Record name | tert-butyl N-(4-iodophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159217-89-7 | |
Record name | tert-butyl N-(4-iodophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 159217-89-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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